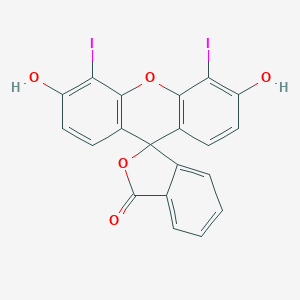

4',5'-Diiodofluorescein

Description

Structure

3D Structure

Properties

IUPAC Name |

3',6'-dihydroxy-4',5'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10I2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVUBXQDJGJGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10I2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044238 | |

| Record name | 4'5'-Diiodofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38577-97-8 | |

| Record name | D & C Orange 10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38577-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'5'-Diiodofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038577978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-4',5'-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'5'-Diiodofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-4',5'-diiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',5'-DIIODOFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO2GYZ1574 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4',5'-Diiodofluorescein: Chemical Structure and Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical and physical properties of 4',5'-Diiodofluorescein, a halogenated derivative of the widely utilized fluorescent dye, fluorescein. This document serves as a technical resource, offering in-depth information on its molecular structure and weight, which are critical parameters for its application in various scientific and biomedical research fields.

Introduction to 4',5'-Diiodofluorescein

4',5'-Diiodofluorescein belongs to the xanthene class of dyes. The introduction of iodine atoms onto the fluorescein core at the 4' and 5' positions significantly alters its physicochemical properties, including its absorption and emission spectra, as well as its quantum yield. These modifications make it a valuable tool in applications such as fluorescence microscopy, immunofluorescence assays, and as a labeling agent for biological molecules.

Chemical Structure Elucidation

The foundational structure of 4',5'-Diiodofluorescein is the fluorescein molecule, which is characterized by a xanthene ring system linked to a benzoic acid moiety. The defining feature of this derivative is the substitution of hydrogen atoms with iodine atoms at the 4' and 5' positions of the xanthene ring. This substitution is pivotal in modulating the electronic and, consequently, the spectral properties of the molecule.

The systematic IUPAC name for 4',5'-Diiodofluorescein is 3',6'-dihydroxy-4',5'-diiodospiro[iso-benzofuran-1(3H),9'-[9H]xanthen]-3-one. This nomenclature precisely describes the arrangement of the constituent atoms and functional groups within the molecule.

To visually represent the chemical structure of 4',5'-Diiodofluorescein, a DOT language script for Graphviz is provided below. This diagram illustrates the connectivity of atoms and the overall architecture of the molecule.

Molecular Weight and Formula

The molecular formula of 4',5'-Diiodofluorescein is C20H10I2O5[1][2][3]. Based on this formula, the molecular weight can be calculated using the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Iodine (126.90 u), and Oxygen (15.999 u).

The calculated molecular weight of 4',5'-Diiodofluorescein is approximately 584.10 g/mol [1][2]. This value is a critical parameter for researchers when preparing solutions of a specific molarity and for various quantitative analyses.

| Identifier | Value | Source |

| Molecular Formula | C20H10I2O5 | PubChem[4], The Merck Index[2] |

| Molecular Weight | 584.10 g/mol | The Merck Index[2], Inxight Drugs[3] |

| IUPAC Name | 3',6'-dihydroxy-4',5'-diiodospiro[iso-benzofuran-1(3H),9'-[9H]xanthen]-3-one | |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O | PubChemLite[4] |

| InChI | InChI=1S/C20H10I2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | gsrs[1] |

| InChIKey | DSVUBXQDJGJGIC-UHFFFAOYSA-N | gsrs[1], The Merck Index[2] |

| CAS Number | 38577-97-8 | gsrs[1] |

References

-

4',5'-DIIODOFLUORESCEIN . Source: gsrs. URL: [Link]

-

4′,5′-Diiodofluorescein | The Merck Index Online . Source: The Royal Society of Chemistry. URL: [Link]

-

4',5'-Diiodofluorescein - Inxight Drugs . Source: Inxight Drugs. URL: [Link]

-

DISODIUM 4',5'-DIIODOFLUORESCEIN . Source: gsrs. URL: [Link]

-

4',5'-diiodofluorescein (C20H10I2O5) - PubChemLite . Source: PubChemLite. URL: [Link]

-

Disodium 4',5'-diiodofluorescein - Inxight Drugs . Source: Inxight Drugs. URL: [Link]

Sources

Technical Guide: Photophysical Characterization of 4',5'-Diiodofluorescein

The following guide details the photophysical characterization of 4',5'-Diiodofluorescein. It is structured to provide actionable data, mechanistic understanding, and validated experimental protocols for researchers in drug development and spectroscopy.

Executive Summary & Chemical Identity

4',5'-Diiodofluorescein is a halogenated xanthene derivative characterized by the presence of two heavy iodine atoms at the 4' and 5' positions of the xanthene core. Unlike its parent compound, Fluorescein, this derivative exhibits a distinct "Heavy Atom Effect," significantly altering its excited-state dynamics. It serves as a critical intermediate between high-quantum-yield fluorophores (like Fluorescein) and high-triplet-yield photosensitizers (like Erythrosin B).

-

CAS Number: 33239-19-9 (Disodium salt: 6371-82-0)

-

Synonyms: Solvent Red 73, Acid Red 95, CI 45425.

-

Molecular Formula: C₂₀H₁₀I₂O₅

-

Key Application: Singlet oxygen generation (

), pH sensing in acidic environments, and phosphorescence studies.

Photophysical Profile

The introduction of iodine atoms induces a bathochromic (red) shift in both absorption and emission spectra compared to Fluorescein, alongside a marked reduction in fluorescence quantum yield due to enhanced Intersystem Crossing (ISC).

Spectral Characteristics (Basic Ethanol/0.1 M NaOH)

| Parameter | Value | Notes |

| Absorbance Max ( | 507 nm | Red-shifted ~17 nm vs. Fluorescein (490 nm). |

| Emission Max ( | 529 nm | Stokes shift of ~22 nm. |

| Molar Extinction Coeff.[1] ( | ~85,000 M⁻¹cm⁻¹ | High absorptivity, typical of xanthene dyes. |

| Fluorescence Quantum Yield ( | < 0.40 | Significantly lower than Fluorescein (0.95) due to ISC. |

| pKa (Phenolic) | ~5.5 | More acidic than Fluorescein (6.4), useful for pH 5-7 range. |

The Heavy Atom Effect: Mechanistic Insight

The defining feature of 4',5'-Diiodofluorescein is the Heavy Atom Effect utilized in photosensitization. The large atomic nucleus of iodine introduces strong spin-orbit coupling, which mixes singlet and triplet states.

-

Excitation: The molecule absorbs a photon (

). -

Intersystem Crossing (ISC): Instead of relaxing purely via fluorescence (

), the excited electron flips spin and crosses to the Triplet State ( -

Outcome: This reduces fluorescence brightness (

) but enables Phosphorescence or energy transfer to molecular oxygen to form Singlet Oxygen (

Visualization: Modified Jablonski Diagram

The following diagram illustrates the competitive decay pathways, highlighting the enhanced ISC pathway specific to iodinated derivatives.

Caption: Jablonski diagram showing the enhanced Intersystem Crossing (ISC) pathway in 4',5'-Diiodofluorescein driven by spin-orbit coupling from iodine atoms.

Experimental Protocols

Protocol A: Preparation of Stock and Working Solutions

-

Challenge: Halogenated fluoresceins have poor solubility in neutral water and can aggregate, causing self-quenching.

-

Solution: Use a polar organic solvent for the stock and basic buffer for the working solution.

-

Stock Solution (10 mM): Dissolve 5.8 mg of 4',5'-Diiodofluorescein in 1.0 mL of anhydrous DMSO or Ethanol . Vortex until fully dissolved. Store at -20°C protected from light.

-

Working Solution (10 µM): Dilute the stock 1:1000 into 0.1 M NaOH (for maximum quantum yield) or PBS (pH 7.4) .

-

Note: Ensure pH > 6.0 to maintain the dianion form; the monoanion (acidic form) has significantly lower fluorescence.

-

Protocol B: Relative Quantum Yield Determination

To accurately measure

-

Reference Prep: Prepare Fluorescein in 0.1 M NaOH (

). -

Sample Prep: Prepare 4',5'-Diiodofluorescein in 0.1 M NaOH.

-

Absorbance Matching: Adjust concentrations so both the sample and reference have an Optical Density (OD) of 0.05 ± 0.01 at the excitation wavelength (e.g., 490 nm) to avoid inner-filter effects.

-

Acquisition: Record emission spectra (500–700 nm) using the same slit widths (e.g., 2 nm) and integration time.

-

Calculation:

Where

Workflow Visualization

Caption: Step-by-step workflow for determining the relative quantum yield of 4',5'-Diiodofluorescein.

References

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds. PhotochemCAD. Available at: [Link]

- Core reference for Fluorescein spectral standards used as a baseline.

-

Lavi, A., et al. (2009). Quantum Yields for the Photosensitized Formation of Singlet Oxygen. Journal of Physical and Chemical Reference Data. Available at: [Link]

- Validates the heavy atom effect and singlet oxygen generation mechanisms in halogen

- Provides spectral curves for commercial diiodofluorescein deriv

- Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A. Foundational text on the pH dependence of xanthene dyes.

Sources

A Technical Guide to the Determination of the Fluorescence Quantum Yield of 4',5'-Diiodofluorescein in Ethanol

This in-depth technical guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield (Φf) of 4',5'-diiodofluorescein in ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the underlying photophysical principles, the rationale behind experimental choices, and a self-validating methodology to ensure the generation of reliable and reproducible data.

Executive Summary: The Significance of Quantum Yield in Halogenated Fluorophores

The fluorescence quantum yield is a fundamental photophysical parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[1] For a molecule like 4',5'-diiodofluorescein, a halogenated derivative of fluorescein, the quantum yield is a critical indicator of its potential utility in various applications, from fluorescent probes in cellular imaging to components in diagnostic assays. The introduction of heavy atoms, such as iodine, is known to significantly influence the electronic properties of the fluorophore, often impacting the quantum yield through a phenomenon known as the "heavy-atom effect." This guide provides a robust methodology to precisely quantify this key parameter.

Theoretical Foundations: Understanding the Photophysics of 4',5'-Diiodofluorescein

A molecule's fluorescence quantum yield is intrinsically linked to the competition between radiative and non-radiative decay pathways from the first excited singlet state (S1). After a molecule absorbs a photon and is promoted to an excited state, it can return to the ground state (S0) by emitting a photon (fluorescence) or through non-radiative processes such as internal conversion and intersystem crossing to the triplet state (T1).

The Heavy-Atom Effect in Halogenated Xanthenes

The presence of iodine atoms in the 4' and 5' positions of the fluorescein backbone has a profound impact on its photophysical properties. The heavy iodine atoms enhance spin-orbit coupling, which facilitates the typically spin-forbidden process of intersystem crossing from the excited singlet state (S1) to the triplet state (T1).[2] This increased rate of intersystem crossing provides an efficient non-radiative decay pathway, which directly competes with fluorescence. Consequently, it is generally expected that the fluorescence quantum yield of 4',5'-diiodofluorescein will be lower than that of its non-halogenated parent compound, fluorescein. A study of twenty fluorescein derivatives demonstrated that substitutions on the xanthene ring have a remarkable influence on both the fluorescence lifetime and quantum yield.[3]

The Comparative Method for Quantum Yield Determination

The most reliable and widely adopted method for determining the fluorescence quantum yield of a solution is the comparative method.[1][4][5][6] This technique involves comparing the fluorescence properties of the test sample (the "unknown") to a well-characterized fluorescent molecule (the "standard") with a known quantum yield. The underlying principle is that if the standard and the unknown solutions have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[1][5] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

Experimental Design: A Self-Validating Protocol

This section outlines a detailed, step-by-step methodology for the determination of the fluorescence quantum yield of 4',5'-diiodofluorescein in ethanol. The protocol is designed to be self-validating by incorporating best practices that minimize common sources of error.

Selection of an Appropriate Reference Standard

The choice of a suitable reference standard is paramount for the accuracy of the comparative method. The ideal standard should have a well-documented and stable quantum yield, absorb and emit in a similar spectral region as the test compound, and be soluble in the same solvent.

For the determination of the quantum yield of 4',5'-diiodofluorescein in ethanol, Rhodamine 6G is an excellent choice. It is a highly photostable dye with a well-established and high fluorescence quantum yield in ethanol.

| Parameter | Value | Source |

| Reference Standard | Rhodamine 6G | |

| Solvent | Ethanol | |

| Fluorescence Quantum Yield (Φf) | 0.95 | [7][8][9] |

| Absorption Maximum (λabs) | ~530 nm | [10] |

| Emission Maximum (λem) | ~555 nm | [11] |

| Refractive Index of Ethanol (n) | 1.36 | [8] |

Workflow for Quantum Yield Determination

The following diagram illustrates the key steps in the experimental workflow for the comparative determination of fluorescence quantum yield.

Caption: Experimental workflow for the comparative measurement of fluorescence quantum yield.

Step-by-Step Experimental Protocol

3.3.1 Materials and Reagents

-

4',5'-Diiodofluorescein

-

Rhodamine 6G (as the reference standard)

-

Absolute ethanol (spectrophotometric grade, ≥99.8%). The water content of the ethanol is critical as it can affect solvent polarity and subsequently the spectral properties of the dyes.[12]

-

Calibrated volumetric flasks and pipettes

-

1 cm path length quartz cuvettes for absorbance and fluorescence measurements

3.3.2 Instrumentation

-

A UV-Visible spectrophotometer

-

A spectrofluorometer equipped with a corrected emission channel. It is crucial that the instrument's detector response is corrected for wavelength-dependent sensitivity.[13]

3.3.3 Solution Preparation

-

Stock Solutions: Prepare stock solutions of 4',5'-diiodofluorescein and Rhodamine 6G in absolute ethanol at a concentration of approximately 10⁻⁴ M. Ensure the dyes are fully dissolved.

-

Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both 4',5'-diiodofluorescein and Rhodamine 6G. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1.[6] This is critical to avoid the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[1][5]

-

Solvent Blank: Use pure absolute ethanol as the blank for all spectroscopic measurements.

3.3.4 Spectroscopic Measurements

-

Absorbance Spectra: Record the absorbance spectrum for each solution (including the blank) over a relevant wavelength range (e.g., 350-600 nm). Determine the wavelength of maximum absorbance (λmax) for both 4',5'-diiodofluorescein and Rhodamine 6G. This will be your excitation wavelength (λex) for the fluorescence measurements.

-

Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer to the λmax determined for Rhodamine 6G.

-

Record the spectrally corrected emission spectrum for each of the Rhodamine 6G dilutions and the solvent blank.

-

Change the excitation wavelength to the λmax of 4',5'-diiodofluorescein.

-

Record the spectrally corrected emission spectrum for each of the 4',5'-diiodofluorescein dilutions and the solvent blank.

-

Ensure that all instrument settings (e.g., excitation and emission slit widths) are kept constant for all measurements within a series.

-

Data Analysis and Quantum Yield Calculation

4.1 Data Processing

-

Blank Subtraction: Subtract the absorbance of the solvent blank from each sample's absorbance spectrum. Similarly, subtract the integrated intensity of the solvent blank's emission spectrum from each sample's integrated emission intensity.

-

Integrated Fluorescence Intensity: Calculate the integrated fluorescence intensity (F) for each spectrum by determining the area under the emission curve.

4.2 Quantum Yield Calculation

-

Plotting: For both 4',5'-diiodofluorescein and Rhodamine 6G, create a plot of the integrated fluorescence intensity (F) versus the absorbance (A) at the excitation wavelength.

-

Gradient Determination: Perform a linear regression on each plot. The data should yield a straight line that passes through the origin. The slope of this line is the gradient (m).

-

Calculation: The fluorescence quantum yield of the unknown sample (Φx) is calculated using the following equation:[5][6]

Φx = Φst * (mx / mst) * (n²x / n²st)

Where:

-

Φx is the quantum yield of the unknown sample (4',5'-diiodofluorescein).

-

Φst is the quantum yield of the standard (Rhodamine 6G = 0.95).

-

mx is the gradient from the plot of F vs. A for the unknown sample.

-

mst is the gradient from the plot of F vs. A for the standard.

-

n²x is the square of the refractive index of the solvent for the unknown sample (ethanol).

-

n²st is the square of the refractive index of the solvent for the standard (ethanol).

Since both the sample and the standard are in the same solvent (ethanol), the refractive index term (n²x / n²st) equals 1 and can be omitted from the equation.

-

Conclusion: Towards Accurate and Reproducible Photophysical Characterization

References

-

Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]

- Taylor & Francis. (n.d.). Rhodamine 6g – Knowledge and References. Retrieved from a specific article that references a quantum yield of 0.95 in ethanol.

- Ferreira, J., & Splett, C. (2009). Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects.

- Gutiérrez, M. C., et al. (2010). Determination of the photoluminescence quantum yield of diluted dye solutions in highly scattering media by pulsed photoacoustic spectroscopy. Optics Express, 18(25), 26037-26046.

-

Resch-Genger, U., et al. (2012). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards. Talanta, 90, 30-37. [Link]

-

Fleming, G. R., Knight, A. W., Morris, J. M., Morrison, R. J., & Robinson, G. W. (1977). Picosecond fluorescence studies of xanthene dyes. Journal of the American Chemical Society, 99(13), 4306-4311. [Link]

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- JASCO Corporation. (n.d.). Relative quantum yield measurement using FP-8000 series.

- Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from UCI Department of Chemistry website.

- Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields.

- Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.

-

Prahl, S. (2017). Fluorescein. Oregon Medical Laser Center. [Link]

- Casey, K. G., & Quitevis, E. L. (1988). Effect of solvent polarity on nonradiative processes in xanthene dyes: rhodamine B in normal alcohols. The Journal of Physical Chemistry, 92(23), 6590-6594.

-

Kim, S., et al. (2019). Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. Molecules, 24(17), 3184. [Link]

-

Andrade, J., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 23(7), 1629. [Link]

- Basarić, N., & Mlinarić-Majerski, K. (2019). Altering Fundamental Trends in the Emission of Xanthene Dyes. The Journal of Organic Chemistry, 84(5), 2585-2595.

-

Schütze, T., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34, 1-8. [Link]

-

Hossain, M. A., et al. (2019). Investigation of Five Organic Dyes in Ethanol and Butanol for Two-Color Laser-Induced Fluorescence Ratio Thermometry. Sensors, 19(24), 5448. [Link]

- BAM. (n.d.). Influence of the water content of ethanol used to dissolve the spectral fluorescence standards of BAM-F001x and BAM-F005x kits.

-

Chen, X., et al. (2014). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Journal of Fluorescence, 24(1), 27-35. [Link]

-

Rahman, A. F. M., et al. (2021). Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. Journal of Fluorescence, 31(5), 1489-1502. [Link]

-

Jadhav, T., et al. (2016). Aggregation induced emission and mechanochromism in pyrenoimidazoles. Journal of Materials Chemistry C, 4(16), 3529-3536. [Link]

Sources

- 1. static.horiba.com [static.horiba.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. chem.uci.edu [chem.uci.edu]

- 6. agilent.com [agilent.com]

- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Determination of the photoluminescence quantum yield of diluted dye solutions in highly scattering media by pulsed photoacoustic spectroscopy [opg.optica.org]

- 10. mdpi.com [mdpi.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. norlab.com [norlab.com]

Photophysics and Singlet Oxygen Generation Efficiency of 4',5'-Diiodofluorescein: A Mechanistic and Methodological Guide

Executive Summary

In the landscape of photodynamic therapy (PDT) and targeted drug development, the selection of an optimal photosensitizer requires a delicate balance between diagnostic visibility and therapeutic efficacy. While native fluorescein is an exceptional fluorophore, it is therapeutically inert due to a near-zero singlet oxygen quantum yield (

4',5'-Diiodofluorescein (DIF) occupies a strategic "theranostic" middle ground. By strategically incorporating exactly two heavy iodine atoms into the xanthene core, researchers can induce a moderate heavy-atom effect. This guide explores the mechanistic causality behind DIF's photophysical properties, provides a self-validating protocol for measuring its singlet oxygen generation efficiency, and outlines its application in synthesizing targeted phototoxic antibody conjugates.

Mechanistic Causality: The Heavy-Atom Effect

The generation of highly reactive singlet oxygen (

To bypass this limitation, heavy atoms (such as iodine or bromine) are covalently bound to the fluorophore core. The large nuclei of these halogens create a strong local magnetic field that couples the electron's spin with its orbital angular momentum (Spin-Orbit Coupling). This heavy-atom effect facilitates Intersystem Crossing (ISC), populating the long-lived

Jablonski Diagram illustrating the generation of singlet oxygen via Intersystem Crossing.

The Nuance of Halogen Substitution

Causality in molecular design dictates that

Comparative Photophysical Properties

To select the correct photosensitizer for a specific assay, one must understand the inverse relationship between fluorescence quantum yield (

| Photosensitizer | Halogen Substitution | Approx. | Approx. | Primary Utility in Drug Development |

| Fluorescein | None | ~0.95 | ~0.03 | Pure Diagnostic Imaging |

| 4',5'-Diiodofluorescein (DIF) | 2 Iodine (4', 5') | ~0.45 | ~0.15 - 0.20 | Theranostics / Targeted PDT |

| Eosin Y | 4 Bromine (2',4',5',7') | ~0.20 | ~0.40 | Photoredox Catalysis / Moderate PDT |

| Rose Bengal | 4 Iodine, 4 Chlorine | ~0.02 | ~0.76 | High-Efficiency PDT / Cell Ablation |

Data synthesized from established aqueous/PBS photophysical standards[3],[1].

Self-Validating Experimental Protocol for Determination

Measuring the

Step-by-Step Methodology

1. Absorbance Matching (The Critical Control)

-

Action: Prepare solutions of your DIF sample and a reference standard (e.g., Rose Bengal,

) in an aerated solvent. Dilute both until their absorbance at the excitation wavelength ( -

Causality: Keeping the optical density below 0.1 prevents the inner filter effect. If OD > 0.1, the solution closest to the light source absorbs exponentially more light than the back of the cuvette. Matching optically dilute solutions ensures that any difference in trap degradation is purely a function of the quantum yield, not a discrepancy in photon absorption[2].

2. Introduction of the Singlet Oxygen Trap

-

Action: Add DPBF to both solutions to achieve a final concentration of ~50

M. -

Causality: DPBF reacts exclusively with

via a [4+2] cycloaddition to form an endoperoxide. This reaction breaks the extended

3. Controlled Irradiation

-

Action: Irradiate the cuvettes with a 500 nm LED in short, strictly timed intervals (e.g., 10 seconds).

-

Causality: Short intervals prevent the complete depletion of dissolved oxygen or the DPBF trap, ensuring the reaction remains in a pseudo-first-order kinetic regime.

4. Kinetic Monitoring and Calculation

-

Action: Measure the absorbance at 410 nm after each interval. Plot

versus irradiation time to obtain the slope ( -

Calculation: Calculate

using the formula:

Self-validating experimental workflow for determining singlet oxygen quantum yield.

Applications in Targeted Drug Development

The intermediate photophysical profile of 4',5'-Diiodofluorescein has driven significant innovations in targeted photodynamic therapy.

A prime example is the development of targeted phototoxic agents using antibody-conjugates. Researchers can easily synthesize fluorescein isothiocyanate (FITC)-conjugated antibodies using standard bioconjugation techniques, and subsequently iodinate the fluorescein moiety to form DIF-conjugates[1].

The Causality of the Design:

By utilizing DIF rather than Rose Bengal, the antibody conjugate retains enough fluorescence to be tracked in vitro or in vivo using standard fluorescence microscopy. Once the antibody binds to its specific target (e.g., E. coli or specific tumor cell antigens), localized irradiation triggers the DIF moiety to generate

References

1.[3] Phototoxicity of halogenofluorescein derivatives in Dictyostelium discoideum amoebae: comparison of 2′,4′,5′,7′-tetrabromofluorescein- and 4′,5′-diiodofluorescein dextran. Microbiology Society. 3 2.[1] Readily available fluorescein isothiocyanate-conjugated antibodies can be easily converted into targeted phototoxic agents for antibacterial, antiviral, and anticancer properties. Proceedings of the National Academy of Sciences (PNAS). 1 3.[4] Efficient Intersystem Crossing Using Singly Halogenated Carbomethoxyphenyl Porphyrins Measured Using Delayed Fluorescence, Chemical Quenching, and Singlet Oxygen Emission. Physical Chemistry Chemical Physics (RSC). 4 4.[2] Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media. UCF STARS. 2

Sources

Photophysical Properties of Halogenated Fluorescein Derivatives: A Technical Guide

Core Directive & Editorial Strategy

This guide is engineered for researchers and drug development professionals focusing on photodynamic therapy (PDT), photocatalysis, and molecular imaging. It bypasses generic definitions to focus on the causal mechanisms of the heavy atom effect and provides self-validating protocols for quantifying these properties.

The narrative follows a "Structure-Function-Quantification" logic:

-

Mechanism: How halogenation alters electronic states.

-

Data: Comparative photophysical parameters.

-

Protocol: How to measure these parameters reliably.

Structural Impact & The Heavy Atom Effect

The photophysics of fluorescein derivatives are governed by the Heavy Atom Effect (HAE) . Substituting hydrogen atoms on the xanthene core with halogens (F, Cl, Br, I) introduces significant Spin-Orbit Coupling (SOC).

Mechanism of Action

In the parent fluorescein molecule, the transition between the singlet excited state (

This coupling mixes the singlet and triplet character of the wavefunctions, formally relaxing the selection rules and accelerating the rate of Intersystem Crossing (

Where

-

Decreased Fluorescence Quantum Yield (

): Rapid drainage of the -

Increased Triplet Yield (

): Efficient population of the reactive -

Enhanced Singlet Oxygen Generation (

): The long-lived

Visualizing the Pathway

The following Jablonski diagram illustrates how halogenation opens the "forbidden" gate to the triplet state.

Caption: Jablonski diagram highlighting the Heavy Atom Effect (red arrow) facilitating the S1 → T1 transition, crucial for Singlet Oxygen generation.

Comparative Photophysical Data

The following table synthesizes data for the most common halogenated derivatives. Note the inverse relationship between fluorescence and singlet oxygen yield.

Table 1: Photophysical Parameters in Methanol Data represents consensus values from comparative studies. Values may vary slightly based on pH and specific solvent polarity.

| Derivative | Halogen Substituents | ||||

| Fluorescein | None | 490 | 0.92 | 0.03 | ~50 |

| Eosin Y | 4 x Br | 524 | 0.20 | 0.57 | ~2-10 |

| Erythrosin B | 4 x I | 527 | 0.02 | 0.63 | ~5 |

| Rose Bengal | 4 x I, 4 x Cl | 559 | 0.11 | 0.76 | ~3-10 |

Key Insight:

-

Fluorescein is an excellent fluorophore but a poor photosensitizer.

-

Rose Bengal is the "gold standard" for singlet oxygen generation due to the synergistic effect of Iodine (on the xanthene ring) and Chlorine (on the phenyl ring), maximizing SOC.

Experimental Protocols (Self-Validating Systems)

Protocol A: Measuring Singlet Oxygen Quantum Yield ( )

Method: Relative Chemical Trapping using 1,3-Diphenylisobenzofuran (DPBF).

Principle: DPBF reacts rapidly and specifically with

Workflow Diagram:

Caption: Step-by-step workflow for determining Singlet Oxygen Quantum Yield using the DPBF trapping method.

Step-by-Step Methodology:

-

Reference Selection: Use Rose Bengal in Methanol (

) as the standard. -

Optical Matching: Prepare the sample (halogenated derivative) and reference solutions such that their absorbance at the irradiation wavelength (e.g., 532 nm) is identical and low (

) to avoid inner-filter effects. -

Trap Addition: Add DPBF to both solutions. The absorbance of DPBF at 410 nm should be

. -

Irradiation: Irradiate both solutions simultaneously or sequentially under identical conditions.

-

Quantification: Monitor the decrease in DPBF absorbance at 410 nm.

-

Calculation: Use the following equation:

Where

Critical Control Point: DPBF is unstable in light. Perform all preparation in the dark and ensure the "dark control" (DPBF without irradiation) shows negligible bleaching.

Protocol B: Triplet State Lifetime ( )

Method: Laser Flash Photolysis (Transient Absorption). Why: To determine how long the reactive triplet state survives before decaying or reacting.

-

Excitation: Pump the sample with a nanosecond pulsed laser (e.g., Nd:YAG at 532 nm or 355 nm).

-

Probe: Monitor the change in absorbance (

) using a white light continuum or a single-wavelength probe beam (typically 450-700 nm for xanthenes). -

Analysis: The triplet state of halogenated fluoresceins exhibits a broad absorption band (T-T absorption). Fit the decay of this signal to a mono-exponential function:

-

Oxygen Quenching Check: Perform the measurement in both aerated and de-aerated (Argon purged) solutions. The lifetime should increase significantly in the absence of oxygen (e.g., from

to

References

-

DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications. Coordination Chemistry Reviews, 233, 351-371. Link

-

Ludin, N. A., et al. (2014). Review on the development of natural dye photosensitizers for dye-sensitized solar cells. Renewable and Sustainable Energy Reviews, 31, 386-396. Link

-

Redmond, R. W., & Gamlin, J. N. (1999). A compilation of singlet oxygen yields from biologically relevant molecules. Photochemistry and Photobiology, 70(4), 391-475. Link

-

Seybold, P. G., Gouterman, M., & Callis, J. (1969). Calorimetric, photometric and lifetime determinations of fluorescence yields of fluorescein dyes. Photochemistry and Photobiology, 9(3), 229-242. Link

-

Romero, I., et al. (2010). Photophysics of halogenated fluoresceins: involvement of both intramolecular electron transfer and heavy atom effect in the deactivation of excited states. Photochemistry and Photobiology, 86(3), 492-498. Link

Sources

The Solubility Profile of 4',5'-Diiodofluorescein: A Technical Guide for Researchers

Introduction

4',5'-Diiodofluorescein is a halogenated derivative of the widely utilized fluorescent dye, fluorescein. Its molecular structure, characterized by the presence of two iodine atoms on the xanthene ring, imparts distinct physicochemical properties that are of significant interest to researchers in drug development, cell biology, and diagnostics. A comprehensive understanding of its solubility in both aqueous and organic media is paramount for its effective application in experimental assays and formulation development. This technical guide provides an in-depth analysis of the solubility of 4',5'-diiodofluorescein, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties of 4',5'-Diiodofluorescein

A foundational understanding of the molecular characteristics of 4',5'-diiodofluorescein is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₀I₂O₅ | [1][2] |

| Molecular Weight | 584.1 g/mol | [1][2] |

| Appearance | Orange to red solid/powder | |

| Predicted XlogP | 4.7 | [2] |

The relatively high predicted octanol-water partition coefficient (XlogP) of 4.7 suggests a significant nonpolar character, which is a key determinant of its solubility profile.

Solubility in Aqueous vs. Organic Solvents: A Dichotomy of Polarity and pH

The solubility of 4',5'-diiodofluorescein is a tale of two distinct behaviors, governed by the nature of the solvent and, in the case of aqueous solutions, the pH. The large, polycyclic aromatic structure of the fluorescein backbone, coupled with the heavy, nonpolar iodine atoms, renders the molecule inherently hydrophobic.

Aqueous Solubility: The Critical Influence of pH

In its non-ionized, lactone form, 4',5'-diiodofluorescein exhibits very poor solubility in neutral water. This is consistent with the behavior of its parent compound, fluorescein, which is described as insoluble in water.[3] The solubility of halogenated fluorescein derivatives, such as 4',5'-dichlorofluorescein, is also reported as "insoluble in water and in dilute acids".[4]

However, the presence of ionizable phenolic and carboxylic acid groups means that the aqueous solubility of 4',5'-diiodofluorescein is profoundly dependent on pH. In alkaline solutions, deprotonation of these functional groups leads to the formation of a more polar, water-soluble dianion. This is a common characteristic of fluorescein and its derivatives. For instance, fluorescein itself is soluble in dilute aqueous bases.[3] Similarly, 4',5'-dichlorofluorescein is soluble in dilute alkali.[4]

Organic Solvent Solubility: Embracing Non-Polarity

In contrast to its limited aqueous solubility at neutral pH, 4',5'-diiodofluorescein demonstrates significantly better solubility in a range of organic solvents. This is attributed to the nonpolar nature of the bulk of the molecule, which can engage in favorable van der Waals interactions with organic solvent molecules.

While exact solubility values for 4',5'-diiodofluorescein are not widely published, data from structurally similar halogenated fluoresceins provide valuable insights and estimations:

| Solvent | Dielectric Constant (Approx.) | Estimated Solubility of 4',5'-Diiodofluorescein | Rationale/Supporting Data |

| Dimethyl Sulfoxide (DMSO) | 47 | High (Likely > 100 mg/mL) | The closely related 4',5'-dibromofluorescein has a reported solubility of 125 mg/mL in DMSO.[5][6] The disodium salt of diiodofluorescein is also noted as being soluble in DMSO. |

| Dimethylformamide (DMF) | 37 | High | 2',7'-Dichlorodihydrofluorescein diacetate has a reported solubility of approximately 25 mg/mL in DMF.[7] Given the structural similarities, a high solubility for 4',5'-diiodofluorescein is expected. |

| Ethanol | 24.5 | Moderate to High | 4',5'-Dichlorofluorescein is described as soluble in alcohol.[4] 2',7'-Dichlorodihydrofluorescein diacetate has a reported solubility of approximately 25 mg/mL in ethanol.[7] 4',5'-dibromofluorescein is also soluble in ethanol.[8] |

It is crucial for researchers to empirically determine the solubility in their specific solvent and experimental conditions, as these values can be influenced by factors such as temperature and the presence of co-solvents.

Experimental Determination of Solubility: A Practical Approach

For precise experimental work, it is imperative to determine the solubility of 4',5'-diiodofluorescein under the specific conditions of the intended application. The following section outlines a robust, step-by-step methodology based on the internationally recognized OECD Test Guideline 105 (Shake-Flask Method).

Workflow for Solubility Determination

Sources

- 1. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 2. PubChemLite - 4',5'-diiodofluorescein (C20H10I2O5) [pubchemlite.lcsb.uni.lu]

- 3. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4',5'-Dichlorofluorescein [drugfuture.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 4',5'-Dibromofluorescein [drugfuture.com]

Prototropic Equilibria and Ionization Dynamics of 4',5'-Diiodofluorescein: A Technical Guide

As a Senior Application Scientist, my objective in characterizing fluorophores extends beyond merely cataloging their spectral properties; it is about elucidating the molecular causality that dictates their behavior in complex biological assays. The utility of 4',5'-diiodofluorescein in cellular imaging and drug development is entirely predicated on its unique ionization dynamics. This whitepaper deconstructs the pKa values, prototropic forms, and the self-validating experimental workflows required to accurately characterize this critical halogenated dye.

The Causality of pKa Modulation: The Heavy Atom Effect

To understand 4',5'-diiodofluorescein, we must first look at its parent molecule. Unsubstituted fluorescein has a primary phenolic pKa of approximately 6.4[1]. In physiological environments (pH ~7.4), it exists predominantly as a highly fluorescent dianion. However, in mildly acidic biological compartments—such as endosomes, lysosomes, or the tumor microenvironment (pH 5.5 - 6.0)—fluorescein rapidly protonates into its monoanionic and neutral forms, resulting in a catastrophic loss of fluorescence[2].

Why do we halogenate the xanthene ring? By substituting massive iodine atoms at the 4' and 5' positions, we introduce a powerful inductive electron-withdrawing effect (-I). This effect pulls electron density away from the phenolic oxygen, stabilizing the negative charge on the phenoxide ion and significantly lowering the energy barrier for deprotonation[3]. Consequently, the pKa of the phenolic group drops from ~6.4 down to ~5.2. This deliberate structural tuning ensures that 4',5'-diiodofluorescein remains in its highly fluorescent dianionic state at lower pH thresholds, making it an indispensable probe for acidic microenvironments.

Prototropic Forms and the Ionization Sequence

Fluorescein derivatives exhibit complex prototropic equilibria, transitioning through four distinct ionization states as a function of pH[2]. For 4',5'-diiodofluorescein, the sequence is as follows:

-

Cation (pH < 2.0): At extremely low pH, the xanthene oxygen is protonated. This form is non-fluorescent.

-

Neutral Form (pH 2.0 - 4.0): Exists in an equilibrium between a colorless lactone and a weakly absorbing zwitterion/quinonoid structure.

-

Monoanion (pH 4.0 - 5.5): The carboxylic acid group is deprotonated (pKa1 ~3.5). The molecule exhibits weak fluorescence and a blue-shifted absorption spectrum.

-

Dianion (pH > 6.0): Both the carboxylic and phenolic hydroxyl groups are deprotonated (pKa2 ~5.2). This is the analytically valuable, highly fluorescent state[4].

Figure 1: Prototropic ionization sequence of 4',5'-Diiodofluorescein.

Quantitative Data: pKa and Spectral Properties

To provide context for assay design, the table below summarizes the ionization constants of 4',5'-diiodofluorescein relative to standard fluorescein and the fully halogenated derivative, Erythrosin B[4].

| Compound | Substitution | pKa1 (Carboxylic) | pKa2 (Phenolic) | Primary Application |

| Fluorescein | None | ~4.3 | ~6.4 | Cytosolic pH sensing (pH > 7.0) |

| 4',5'-Diiodofluorescein | 4',5'-Diiodo | ~3.5 | ~5.2 | Endosomal/Acidic microenvironments |

| Erythrosin B | 2',4',5',7'-Tetraiodo | ~3.0 | ~4.1 | Deep acidic sensing / Food dye |

Note: Exact pKa values are sensitive to the ionic strength and temperature of the specific buffer system used[5].

Experimental Methodology: Self-Validating Spectrophotometric Titration

A protocol is only as reliable as its internal validation mechanisms. When determining the pKa of a fluorophore, simply plotting absorbance versus pH is analytically insufficient. The following spectrophotometric titration method is designed as a self-validating system to ensure data integrity[5].

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a universal buffer series (e.g., Britton-Robinson) ranging from pH 2.0 to 8.0 in 0.2 pH increments. Causality: You must maintain a constant ionic strength (e.g., via 0.1 M KCl) across all buffers. Fluctuating ionic strength alters activity coefficients, which will artificially skew the apparent pKa[5].

-

Dye Equilibration: Spike the 4',5'-diiodofluorescein stock (dissolved in anhydrous DMSO) into the buffers to achieve a final concentration of 10 µM. Ensure the final DMSO concentration remains strictly <1% to prevent solvent-induced dielectric shifts.

-

Spectral Acquisition: Scan the absorbance from 400 nm to 600 nm using a high-resolution UV-Vis spectrophotometer.

-

Self-Validation (The Isosbestic Check): Overlay the acquired spectra. You must observe clear isosbestic points (specific wavelengths where absorbance remains constant regardless of pH). Causality: The presence of a sharp isosbestic point mathematically guarantees a clean, two-state prototropic transition (e.g., monoanion to dianion) without the interference of dye aggregation or photolytic degradation. If the isosbestic point drifts, the data is compromised and must be discarded.

-

Data Regression: Plot the absorbance at the analytical wavelength (λ_max of the dianion, ~520 nm) against pH. Fit the resulting sigmoidal curve using a non-linear Henderson-Hasselbalch regression model to extract the pKa1 and pKa2 values[5].

Figure 2: Self-validating spectrophotometric workflow for pKa determination.

References

1.[5] Smith, S.A.; Pretorius, W.A. "Spectrophotometric determination of pKa values for fluorescein using activity coefficient corrections." Water SA, 2002. URL: 2.[1] "Fluorescein CAS#: 2321-07-5." ChemicalBook. URL: 3.[2] "Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing." MDPI, 2024. URL: 4.[3] "Tuning the pKa of Fluorescein to Optimize Binding Assays." NIH PMC. URL: 5.[4] "Optical Sensitizing of Silver Halides by Dyes." AIP. URL:

Sources

Technical Guide: Heavy Atom Effect in 4',5'-Diiodofluorescein Photochemistry

This is an in-depth technical guide on the photochemistry of 4',5'-Diiodofluorescein, focusing on the heavy atom effect.

Executive Summary

This guide provides a comprehensive technical analysis of 4',5'-Diiodofluorescein (4',5'-DIF) , a halogenated xanthene derivative that serves as a textbook example of the internal heavy atom effect . Unlike its parent compound fluorescein, which is highly fluorescent, 4',5'-DIF exhibits distinct photophysical properties—specifically, a reduced fluorescence quantum yield and a significantly enhanced triplet state yield.

This shift is driven by Spin-Orbit Coupling (SOC) induced by the iodine substituents, making 4',5'-DIF a potent photosensitizer for Singlet Oxygen (

Mechanistic Principles: The Heavy Atom Effect

The core phenomenon governing 4',5'-DIF photochemistry is the Heavy Atom Effect (HAE) . In light atoms (C, H, O, N), the spin of an electron is weakly coupled to its orbital angular momentum. However, the introduction of heavy iodine atoms (

Spin-Orbit Coupling (SOC)

The Hamiltonian for spin-orbit coupling (

In 4',5'-DIF, the iodine atoms mix the singlet (

Jablonski Diagram & Kinetic Pathways

The following diagram illustrates the competing decay pathways. In 4',5'-DIF,

Figure 1: Modified Jablonski diagram for 4',5'-DIF. The heavy iodine atoms accelerate the ISC pathway (red arrow), depleting the S1 population and fueling the production of Singlet Oxygen.

Photophysical Characterization

The substitution of hydrogen with iodine results in bathochromic shifts (red shifts) in absorption and emission, alongside dramatic changes in quantum efficiencies.

Comparative Photophysical Data

The table below compares 4',5'-DIF with its parent (Fluorescein) and its tetra-iodinated analog (Erythrosine).

| Parameter | Fluorescein (FL) | 4',5'-Diiodofluorescein (DIF) | Erythrosine (Tetraiodo-FL) |

| Absorption Max ( | 490 nm | 522 nm | 525 nm |

| Emission Max ( | 514 nm | 540 nm | 550 nm |

| Fluorescence Yield ( | 0.92 | 0.45 | 0.02 |

| Triplet Yield ( | 0.03 | 0.55 | ~0.98 |

| Singlet Oxygen Yield ( | 0.03 | 0.45 | 0.63 |

| ISC Rate ( |

Data compiled from standard photochemistry references in basic ethanol/methanol solutions.

Protocol 1: Determination of Fluorescence Quantum Yield ( )

Objective: Accurate measurement of

Reagents:

-

Standard: Fluorescein in 0.1 M NaOH (

).[1] -

Sample: 4',5'-DIF in Ethanol (basic).

-

Solvents: Spectroscopic grade Ethanol, 0.1 M NaOH.

Workflow:

-

Preparation: Prepare stock solutions of the Standard and Sample.

-

Dilution: Create a dilution series (5 concentrations) for both, ensuring Absorbance (

) at excitation wavelength is < 0.1 (to avoid inner filter effects). -

Spectroscopy:

-

Record UV-Vis absorption spectra. Note the absorbance at excitation

(e.g., 480 nm). -

Record Fluorescence emission spectra (integrate area

) using the same slit widths and detector settings.

-

-

Calculation: Plot Integrated Fluorescence (

) vs. Absorbance (

Synthesis of 4',5'-Diiodofluorescein[5]

Direct iodination of fluorescein often yields a mixture of di-, tri-, and tetra-iodinated products (e.g., Eosin/Erythrosine). To specifically target the 4',5' isomer (iodines adjacent to the bridgehead carbons of the xanthene system), a condensation approach or controlled iodination is required.

Note: In some nomenclature, the positions ortho to the phenolic oxygens are 2,7. The positions adjacent to the bridgehead are 4,5. Commercial "Diiodofluorescein" is often a mixture or the 4',5' isomer. The protocol below describes the Direct Iodination method, which is most accessible but requires purification.

Synthesis Workflow

Figure 2: Synthetic route for 4',5'-Diiodofluorescein via controlled iodination.

Step-by-Step Protocol

-

Dissolution: Dissolve 10 mmol of Fluorescein Disodium Salt in 50 mL of 50% aqueous methanol.

-

Iodination: Add 12 mmol of Iodine (

) and 5 mmol of Potassium Iodate ( -

Reflux: Heat the mixture to 60°C for 2-4 hours. Monitor the reaction by TLC (Silica, 10% MeOH in DCM). The di-iodo product appears between the mono-iodo and tetra-iodo (Erythrosine) spots.

-

Work-up: Cool to room temperature. Add saturated Sodium Thiosulfate (

) to quench unreacted iodine (solution turns from dark brown to orange). -

Precipitation: Acidify to pH 3 using 1M HCl. The dye will precipitate as a reddish-orange solid. Filter and wash with cold water.

-

Purification (Critical): Recrystallize from ethanol or perform flash column chromatography to remove traces of Erythrosine (which would artificially inflate the singlet oxygen yield).

Singlet Oxygen Generation & Detection[6]

The elevated triplet yield of 4',5'-DIF makes it an efficient Type II photosensitizer.

Mechanism (Type II)

-

Excitation:

-

ISC:

-

Energy Transfer:

Protocol 2: Chemical Trapping of (DPBF Method)

Objective: Quantify singlet oxygen generation using 1,3-Diphenylisobenzofuran (DPBF) as a trap.

Reagents:

-

Sensitizer: 4',5'-DIF (

in Ethanol). -

Trap: DPBF (

in Ethanol). -

Reference: Rose Bengal (

).

Procedure:

-

Baseline: Measure the absorbance of DPBF at 410 nm.

-

Irradiation: Irradiate the sample with a green LED (520 nm) for fixed intervals (e.g., 10 seconds).

-

Detection: Measure the decrease in DPBF absorbance at 410 nm (DPBF bleaches upon reaction with

). -

Analysis: Plot

vs. Irradiation Time. The slope is the photo-oxidation rate (

Applications in Drug Development[7]

Photodynamic Therapy (PDT)

4',5'-DIF occupies a "sweet spot" for theranostic applications:

-

Imaging: Unlike Erythrosine (which is barely fluorescent), 4',5'-DIF retains enough fluorescence (

) to be used for tumor localization via fluorescence imaging. -

Therapy: It generates sufficient singlet oxygen (

) to induce cytotoxicity upon irradiation.

Comparison with Clinical Dyes

| Dye | Application Focus | Trade-off |

| Fluorescein | Angiography/Diagnostics | High fluorescence, negligible therapy potential. |

| 4',5'-DIF | Theranostics | Balanced fluorescence and cytotoxicity. |

| Rose Bengal | Pure PDT/Tissue Bonding | High toxicity, low fluorescence (hard to image). |

References

-

Seybold, P. G., Gouterman, M., & Callis, J. (1969). Calorimetric, photometric and lifetime determinations of fluorescence yields of fluorescein dyes.[4][5] Photochemistry and Photobiology, 9(3), 229-242. Link

- Lemberger, M. O., et al. (1971). The heavy atom effect on the phosphorescence of fluorescein derivatives. Journal of Physical Chemistry, 75, 2980-2984.

-

DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications. Coordination Chemistry Reviews, 233, 351-371. Link

-

Zhang, X. F., et al. (2014). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra.[4] Journal of Fluorescence, 24(3), 819-826. Link

- Song, B., et al. (2020). Heavy-Atom-Modified Fluorescent Dyes for Photodynamic Therapy.

Sources

- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. static.horiba.com [static.horiba.com]

- 3. static.horiba.com [static.horiba.com]

- 4. researchgate.net [researchgate.net]

- 5. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | MDPI [mdpi.com]

An In-Depth Technical Guide to the Molar Extinction Coefficient of 4',5'-Diiodofluorescein

This guide provides a comprehensive overview of the molar extinction coefficient of 4',5'-Diiodofluorescein, a crucial parameter for researchers, scientists, and drug development professionals. In the absence of a definitively published value, this document outlines the theoretical framework and a detailed experimental protocol for its precise determination.

Executive Summary

4',5'-Diiodofluorescein is a halogenated derivative of fluorescein, a widely utilized fluorophore in various biological and chemical applications. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a fundamental property essential for accurate quantification and characterization of this compound. This guide will delve into the principles governing this parameter and provide a robust methodology for its experimental determination, ensuring scientific integrity and reproducibility.

The Foundational Role of the Molar Extinction Coefficient

The molar extinction coefficient is an intrinsic property of a molecule that dictates its ability to absorb photons at a specific wavelength. It is a critical parameter in the Beer-Lambert law, which establishes a linear relationship between absorbance and the concentration of an absorbing species.[1][2][3] The Beer-Lambert equation is expressed as:

A = εcl

Where:

-

A is the absorbance (a dimensionless quantity)

-

ε is the molar extinction coefficient (in units of L·mol⁻¹·cm⁻¹)

-

c is the molar concentration of the substance (in mol·L⁻¹)

-

l is the path length of the light through the solution (typically 1 cm)

An accurate determination of the molar extinction coefficient is paramount for a multitude of applications, including:

-

Precise concentration determination: Once the molar extinction coefficient is known, the concentration of a 4',5'-Diiodofluorescein solution can be readily and non-destructively determined by measuring its absorbance.

-

Quantitative analysis in biological assays: In techniques such as ELISA and fluorescence microscopy, an accurate concentration of the fluorescent probe is crucial for reliable and reproducible results.

-

Quality control: Verifying the molar extinction coefficient can serve as a quality control measure to ensure the purity and integrity of a batch of 4',5'-Diiodofluorescein.

Physicochemical Properties of 4',5'-Diiodofluorescein

Understanding the chemical nature of 4',5'-Diiodofluorescein is essential for designing a robust experimental protocol for the determination of its molar extinction coefficient.

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₀I₂O₅ | [4] |

| Molecular Weight | 584.10 g/mol | [4] |

| CAS Number | 38577-97-8 | [3] |

The structure of 4',5'-Diiodofluorescein, a xanthene dye, is characterized by the presence of two iodine atoms on the fluorescein core. This halogenation is known to influence the spectral properties of the molecule, often leading to a red shift in the maximum absorption and emission wavelengths compared to the parent fluorescein molecule.[5]

Experimental Determination of the Molar Extinction Coefficient

The following protocol provides a detailed, step-by-step methodology for the accurate determination of the molar extinction coefficient of 4',5'-Diiodofluorescein. This procedure is designed to be a self-validating system, incorporating best practices to ensure data integrity.

Principle

The molar extinction coefficient is determined by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). By plotting absorbance versus concentration, a linear relationship should be observed, as described by the Beer-Lambert law. The molar extinction coefficient is then calculated from the slope of this line.[2][6]

Materials and Instrumentation

-

4',5'-Diiodofluorescein: High purity grade (>95%)

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, dimethyl sulfoxide (DMSO), or a buffered aqueous solution of appropriate pH)

-

Calibrated Analytical Balance: To accurately weigh the 4',5'-Diiodofluorescein

-

Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes: Calibrated micropipettes

-

UV-Vis Spectrophotometer: With a wavelength accuracy of ± 1 nm

-

Quartz Cuvettes: With a 1 cm path length

Experimental Workflow

The experimental workflow for determining the molar extinction coefficient is a sequential process that requires careful execution at each step to ensure the final value is accurate and reliable.

Caption: Workflow for Molar Extinction Coefficient Determination.

Step-by-Step Protocol

Step 1: Preparation of a Stock Solution

-

Accurately weigh a small amount (e.g., 1-5 mg) of high-purity 4',5'-Diiodofluorescein using a calibrated analytical balance. The use of a pure and dry compound is critical for accuracy.[7]

-

Quantitatively transfer the weighed powder to a volumetric flask of an appropriate size (e.g., 25 mL or 50 mL).

-

Dissolve the compound in a small amount of the chosen spectroscopic grade solvent. Ensure complete dissolution, using sonication if necessary.

-

Carefully add the solvent to the calibration mark of the volumetric flask, ensuring the meniscus is level with the mark.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Calculate the precise molar concentration of this stock solution.

Step 2: Preparation of Serial Dilutions

-

Using the prepared stock solution, create a series of at least five dilutions with decreasing concentrations.

-

Use calibrated micropipettes and Class A volumetric flasks for all dilutions to maintain accuracy.

-

The final concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

Step 3: Determination of the Wavelength of Maximum Absorbance (λmax)

-

Using a quartz cuvette with a 1 cm path length, fill it with the chosen solvent to serve as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 350-600 nm).

-

Rinse the cuvette with a small amount of the most concentrated 4',5'-Diiodofluorescein solution and then fill it with the solution.

-

Scan the absorbance of the solution across the wavelength range to identify the wavelength at which maximum absorbance occurs. This is the λmax.

-

Based on related halogenated fluoresceins, the λmax for 4',5'-Diiodofluorescein is anticipated to be in the range of 450-520 nm. For instance, the λmax of 4',5'-Dibromofluorescein is 450 nm.[8]

Step 4: Measurement of Absorbance

-

Set the spectrophotometer to the determined λmax.

-

Re-blank the instrument with the solvent-filled cuvette.

-

Measure the absorbance of each of the prepared dilutions, starting from the least concentrated and moving to the most concentrated.

-

Rinse the cuvette with the next solution to be measured before filling it.

Step 5: Data Analysis and Calculation of the Molar Extinction Coefficient

-

Create a plot of absorbance (y-axis) versus molar concentration (x-axis) for the series of dilutions.

-

Perform a linear regression analysis on the data points. The plot should yield a straight line that passes through the origin.

-

The R² value of the linear regression should be ≥ 0.99 to ensure the data adheres to the Beer-Lambert law.

-

The molar extinction coefficient (ε) is calculated from the slope of the regression line using the following equation:

ε = Slope / l

Where 'l' is the path length of the cuvette (typically 1 cm).

Factors Influencing the Molar Extinction Coefficient

It is imperative for researchers to be aware of the experimental conditions that can affect the measured molar extinction coefficient.[9]

-

Solvent: The polarity and refractive index of the solvent can influence the electronic transitions of the dye, thereby affecting its molar absorptivity.[10]

-

pH: For fluorescein and its derivatives, the absorption spectrum is highly dependent on the pH of the solution due to different ionization states.[11][12] It is crucial to control and report the pH of aqueous solutions.

-

Purity of the Compound: Impurities in the 4',5'-Diiodofluorescein sample will lead to an inaccurate determination of the molar extinction coefficient.[7]

-

Temperature: While generally a minor effect, significant temperature fluctuations can influence absorbance measurements.

Conclusion

References

-

ChemTalk. (2022, May 13). Beer-Lambert Law. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved from [Link]

-

Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

- de la Peña, A. M., et al. (2005). Spectrophotometric analysis of sodium fluorescein aqueous solutions. Determination of molar absorption coefficient. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 544-550.

-

The Organic Chemistry Tutor. (2023, December 12). Beer Lambert Law, Molar Extinction Coefficient, Spectrophotometry. Retrieved from [Link]

-

DrugFuture. (n.d.). 4',5'-Dibromofluorescein. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). How to Measure the Extinction Coefficient of a Fluorescent Protein. Retrieved from [Link]

- Google Patents. (n.d.). US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate.

-

The Royal Society of Chemistry. (n.d.). Calculation of the molar extinction coefficient. Retrieved from [Link]

- Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.

-

Global Substance Registration System. (n.d.). 4',5'-DIIODOFLUORESCEIN. Retrieved from [Link]

-

Sarspec. (n.d.). Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell. Retrieved from [Link]

-

ResearchGate. (2015, June 3). Does anyone know how to calculate the extinction coefficient of a fluorophore, knowing that the molecular weight and the exact mass are calculated?. Retrieved from [Link]

-

G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

-

Sarspec. (n.d.). Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). DISODIUM 4',5'-DIIODOFLUORESCEIN. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4′,5′-Diiodofluorescein | The Merck Index Online. Retrieved from [Link]

-

Inxight Drugs. (n.d.). Disodium 4',5'-diiodofluorescein. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Acquisition of Absorption and Fluorescence Spectral Data Using Chatbots. Retrieved from [Link]

-

ResearchGate. (2018, July 20). Is there any library to find the molar extinction coefficients of compounds?. Retrieved from [Link]

Sources

- 1. 4',5'-Dibromofluorescein [drugfuture.com]

- 2. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]

- 3. China DIIODOFLUORESCEIN 38577-97-8 [chinachemnet.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Molar Absorptivity Measurements in Absorbing Solvents: Impact on Solvent Absorptivity Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4 ,5 -Dibromofluorescein Dye content 95 596-03-2 [sigmaaldrich.com]

- 9. 4,5-Diaminofluorescein | C20H14N2O5 | CID 10666340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 4',5'-diiodofluorescein (C20H10I2O5) [pubchemlite.lcsb.uni.lu]

- 11. merckindex.rsc.org [merckindex.rsc.org]

- 12. static1.squarespace.com [static1.squarespace.com]

Unlocking Photodynamic Efficacy: The Mechanism of Intersystem Crossing in 4',5'-Diiodofluorescein

Target Audience: Researchers, Photochemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

The Photophysical Paradigm of Fluorescein Derivatives

Fluorescein is one of the most widely utilized fluorophores in biological imaging due to its exceptional water solubility, high extinction coefficient, and near-unity fluorescence quantum yield (

To engineer fluorescein into a potent photodynamic agent, chemists employ targeted halogenation. By substituting specific hydrogen atoms on the xanthene core with heavy halogens—such as iodine at the 4' and 5' positions to create 4',5'-Diiodofluorescein (DIF) —the photophysical pathways are fundamentally rewired. This targeted modification suppresses fluorescence and heavily favors the population of the reactive

Mechanistic Causality: Spin-Orbit Coupling and the Heavy-Atom Effect

The driving force behind the enhanced ISC in 4',5'-Diiodofluorescein is the Internal Heavy-Atom Effect .

In quantum mechanics, the transition between states of different spin multiplicities (e.g., singlet

The causality of this mechanism lies in the atomic number (

-

Bromine (

) induces moderate SOC, yielding photosensitizers like Eosin Y. -

Iodine (

) possesses a massive nucleus, resulting in an SOC constant (

When iodine is positioned at the 4' and 5' carbons of the xanthene ring, its large, diffuse electron orbitals overlap significantly with the

Once in the

Figure 1: Jablonski diagram illustrating the heavy-atom enhanced ISC and subsequent singlet oxygen generation.

Quantitative Photodynamics: Comparative Efficacy

To understand the specific advantage of 4',5'-Diiodofluorescein, it must be benchmarked against its structural analogs. The table below summarizes the inverse relationship between fluorescence and intersystem crossing as halogen mass increases.

| Compound | Halogen Substitution | |||

| Fluorescein | None | ~0.85 - 0.90 | ~0.03 | < 0.05 |

| Tetrabromofluorescein (Eosin Y) | 2',4',5',7'-Tetra-Br | ~0.20 | ~0.57 | ~0.40 - 0.50 |

| 4',5'-Diiodofluorescein | 4',5'-Di-I | ~0.10 - 0.15 | ~0.60 - 0.70 | ~0.30 - 0.40 |

| Rose Bengal | 2',4',5',7'-Tetra-I, Tetra-Cl | ~0.02 | ~0.76 | ~0.75 |

Data synthesized from comparative phototoxicity and photophysical studies in aqueous/ethanol environments.4[4]

Self-Validating Experimental Workflows

To rigorous validate the ISC mechanism and the resulting reactive oxygen species (ROS) yield of a newly synthesized or conjugated DIF agent, researchers must employ orthogonal, self-validating experimental setups.

Figure 2: Self-validating experimental workflow for quantifying ISC kinetics and singlet oxygen generation.

Protocol 1: Ultrafast Femtosecond Transient Absorption (fs-TA) Spectroscopy

This protocol directly measures the intrinsic

-

Sample Preparation: Dissolve 4',5'-Diiodofluorescein in spectroscopic grade PBS (pH 7.4) to an optical density (OD) of exactly 0.3 at the excitation wavelength. Causality: Restricting OD to 0.3 prevents inner-filter effects and self-quenching during laser excitation.

-

Deoxygenation (Critical Step): Purge the solution with Argon gas for 30 minutes in a sealed cuvette. Causality: Molecular oxygen is a potent triplet quencher. To accurately measure the intrinsic ISC rate and unquenched

lifetime, oxygen must be entirely removed from the system. -

Pump Excitation: Excite the sample using a 100 fs laser pulse at 500 nm (matching the absorption maximum of the DIF dianion).

-

Probe Measurement: Pass a broadband white-light continuum probe pulse through the sample at varying delay times (100 fs to 3 ns).

-

Kinetic Analysis: Monitor the decay of the Ground State Bleach (GSB) and Stimulated Emission (SE) alongside the rise of Excited State Absorption (ESA) corresponding to the

state. Fit the ESA rise time to a multi-exponential model to extract

Protocol 2: Singlet Oxygen Quantification via DPBF Assay

This protocol validates the downstream consequence of ISC: ROS generation.

-

Reagent Preparation: Prepare a mixed solution of DIF (sensitizer) and DPBF (1,3-diphenylisobenzofuran) in ethanol. Causality: DPBF acts as a highly specific singlet oxygen trap. It undergoes a [4+2] cycloaddition with

, breaking its extended conjugation and causing a measurable decrease in its absorption peak at 410 nm. -

Aeration: Ensure the sample is fully aerated (do not purge with Argon), as ground-state oxygen is required for Type II energy transfer.

-

Irradiation: Irradiate the sample with a 500 nm LED source at a controlled power density (e.g., 10 mW/cm²).

-

Time-Course Monitoring: Record the UV-Vis absorption spectrum every 10 seconds for 2 minutes.

-

Relative Quantum Yield Calculation: Plot the degradation rate of DPBF at 410 nm against a reference standard (e.g., Rose Bengal,

). Calculate the relative

Implications for Theranostics and Drug Development

Understanding the precise mechanism of ISC in 4',5'-Diiodofluorescein has profound implications for modern drug development. Because DIF retains a functional carboxyl group and can be easily converted into isothiocyanate derivatives (e.g., DIF-ITC), it serves as an ideal building block for targeted photodynamic therapy .